molecular formula C16H15N3 B14305353 Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]- CAS No. 112900-27-3

Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]-

Katalognummer: B14305353
CAS-Nummer: 112900-27-3
Molekulargewicht: 249.31 g/mol
InChI-Schlüssel: XPCNELHLUAQLJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]- is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a benzonitrile group attached to a dimethylamino-substituted phenyl ring through a methyleneamino linkage. It is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]- can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with benzonitrile in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidation of the compound can yield benzoic acid derivatives.

    Reduction: Reduction typically produces primary or secondary amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]- has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of the study.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzonitrile: A simpler analog without the dimethylamino and methyleneamino groups.

    4-(Dimethylamino)benzonitrile: Lacks the methyleneamino linkage but retains the dimethylamino group.

    Benzonitrile, 3-amino-4-((2-((dimethylamino)methyl)phenyl)thio)-: Contains a different substitution pattern on the aromatic ring.

Uniqueness

Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethylamino and methyleneamino groups enhances its reactivity and potential for diverse applications in research and industry.

Eigenschaften

CAS-Nummer

112900-27-3

Molekularformel

C16H15N3

Molekulargewicht

249.31 g/mol

IUPAC-Name

2-[[4-(dimethylamino)phenyl]methylideneamino]benzonitrile

InChI

InChI=1S/C16H15N3/c1-19(2)15-9-7-13(8-10-15)12-18-16-6-4-3-5-14(16)11-17/h3-10,12H,1-2H3

InChI-Schlüssel

XPCNELHLUAQLJM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.